

Potential off-target effects of GDC-0575 in cells

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Compound of Interest

Compound Name: GDC-0575

Cat. No.: B15604400

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Technical Support Center: GDC-0575

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides regarding the potential off-target effects of **GDC-0575**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of **GDC-0575**?

GDC-0575, also known as ARRY-575 or RG7741, is a potent and highly-selective oral small-molecule inhibitor of Checkpoint Kinase 1 (CHK1) with an IC₅₀ of 1.2 nM[1][2]. In response to DNA damage, CHK1 is an ATP-dependent serine-threonine kinase that phosphorylates Cdc25 phosphatases, leading to cell cycle arrest in the S and G2/M phases to allow time for DNA repair[3]. By specifically binding to and inhibiting CHK1, **GDC-0575** abrogates this DNA damage-induced checkpoint, causing cells with damaged DNA to enter mitosis prematurely, which results in mitotic catastrophe and apoptosis[1][3]. This mechanism makes it an effective chemosensitization agent when used with DNA-damaging chemotherapies like gemcitabine[4].

Q2: Is **GDC-0575** considered a selective inhibitor?

Yes, **GDC-0575** is consistently described in the literature as a "highly-selective" CHK1 inhibitor[1][2][4]. However, like most kinase inhibitors, its selectivity is concentration-dependent. While highly selective at its therapeutic concentration, very high concentrations may engage other kinases or proteins. It is important to note that published in vitro kinase assays may not always perfectly predict an inhibitor's selectivity and potency within a cellular context[5].

Q3: My cells are showing a phenotype that isn't consistent with CHK1 inhibition alone. Could this be an off-target effect?

While **GDC-0575** is highly selective for CHK1, unexpected phenotypes could potentially arise from off-target effects, especially at higher concentrations. For example, studies have shown that **GDC-0575** can modulate the expression of inflammatory cytokines like TNF- α , IL-6, and IL-1 β and inhibit the infiltration of CCR2+ macrophages in certain models[6][7][8]. It is crucial to determine if these effects are downstream of CHK1 inhibition in your specific cell type or if they represent a true off-target interaction. Comparing your results with known consequences of CHK1 inhibition is a critical first step[9].

Q4: How can I experimentally determine if **GDC-0575** is causing off-target effects in my cells?

Several robust methods exist to identify off-target effects[9][10]. The most common approaches are:

- Kinome Profiling: Screening **GDC-0575** against a large panel of recombinant kinases to empirically determine its selectivity profile[9][11].
- Chemical Proteomics: Using the compound as bait to pull down binding partners from a cell lysate, which are then identified by mass spectrometry. This can uncover both kinase and non-kinase off-targets[10][12].
- Phosphoproteomics: Quantifying changes in protein phosphorylation across the proteome after **GDC-0575** treatment to identify affected pathways.
- Rescue Experiments: Transfecting cells with a drug-resistant mutant of CHK1. This should rescue the on-target effects but not phenotypes caused by off-target interactions[9].

Troubleshooting Guide

Issue 1: I'm observing high levels of cytotoxicity at concentrations expected to be selective for CHK1.

Possible Cause	Troubleshooting Steps	Expected Outcome
Off-Target Kinase Inhibition	1. Perform a kinome-wide selectivity screen at the concentration showing toxicity[9]. 2. Test other structurally different CHK1 inhibitors to see if they replicate the phenotype[13].	1. Identification of unintended kinase targets that could explain the cytotoxicity. 2. If cytotoxicity is not replicated, it suggests an off-target effect specific to the GDC-0575 chemical scaffold.
Cell Line-Specific Sensitivity	1. Test GDC-0575 in multiple cell lines from different lineages. 2. Confirm high CHK1 expression and dependency in your cell line.	1. Helps distinguish between a general off-target effect and one specific to the genetic or proteomic context of a single cell line.
Compound Degradation	1. Verify the stability of GDC-0575 in your specific cell culture media over the course of the experiment using LC-MS.	1. Ensures that the observed effects are from the parent compound and not a more toxic degradation product.

Issue 2: The downstream signaling effects I see with Western Blot are broader than expected (e.g., pathways unrelated to cell cycle control are activated/inhibited).

Possible Cause	Troubleshooting Steps	Expected Outcome
Direct Off-Target Binding	1. Perform a chemical proteomics experiment (e.g., KiNativ™ or inhibitor affinity chromatography) to identify all proteins that GDC-0575 binds to in your cell lysate[10][14].	1. Provides an unbiased profile of direct binding partners, confirming or refuting suspected off-targets.
Network-Level Crosstalk	1. Inhibit CHK1 using an alternative method (e.g., siRNA/shRNA) and compare the signaling phenotype to GDC-0575 treatment.	1. If the unexpected signaling persists with genetic knockdown, it suggests the effect is a downstream consequence of CHK1 inhibition. If not, it points to a GDC-0575-specific off-target effect.
Incorrect Antibody Validation	1. Validate antibodies using positive and negative controls (e.g., knockout cell lines, cells treated with known activators/inhibitors of the pathway).	1. Confirms that the observed signal is specific and accurately reflects the intended target's activity.

Quantitative Data Summary

The following table summarizes the known potency of **GDC-0575** against its primary target. A comprehensive off-target profile is not publicly available; therefore, researchers are encouraged to perform the experiments outlined in this guide to determine selectivity in their system of interest.

Table 1: **GDC-0575** On-Target Potency

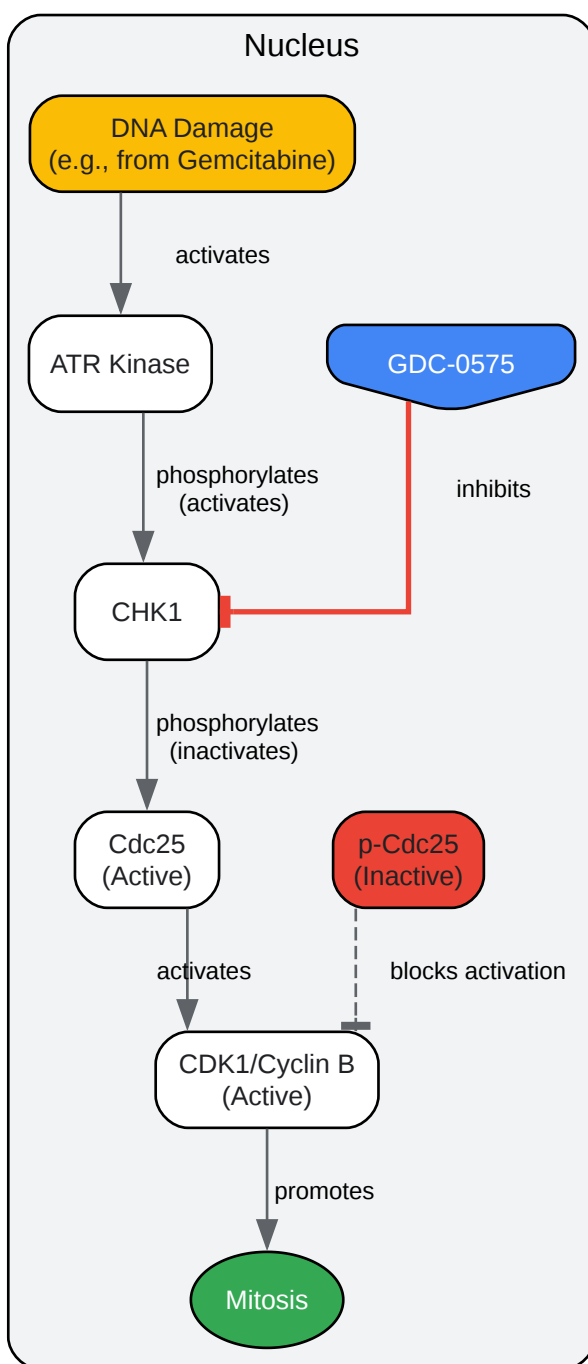
Compound	Target	Assay Type	Potency (IC50)	Reference
GDC-0575	CHK1	Biochemical Assay	1.2 nM	[1][2]

Table 2: Overview of Key Methodologies for Off-Target Identification

Methodology	Principle	Key Insights Provided
Kinome Scanning	Competition binding assay against a large panel of purified, recombinant kinases[11][15].	- Kinase selectivity profile - Identifies direct kinase off-targets - Quantitative (Kd or % inhibition)
Chemical Proteomics	Uses an immobilized inhibitor or chemical probe to capture binding proteins from native cell lysates for MS identification[10][12].	- Unbiased identification of direct targets - Captures both kinase & non-kinase off-targets - More physiologically relevant context
KiNativ™ Profiling	A competitive chemical proteomics method using an ATP-biotin probe to profile inhibitor binding to kinases in their native state[14][16].	- Measures inhibitor binding in complex lysates - Can determine binding constants for native kinases - Assesses target engagement in a cellular milieu
Phosphoproteomics	Quantitative mass spectrometry to measure global changes in protein phosphorylation following inhibitor treatment.	- Identifies affected signaling pathways - Indirectly points to on- and off-targets - Provides a functional view of inhibitor effects

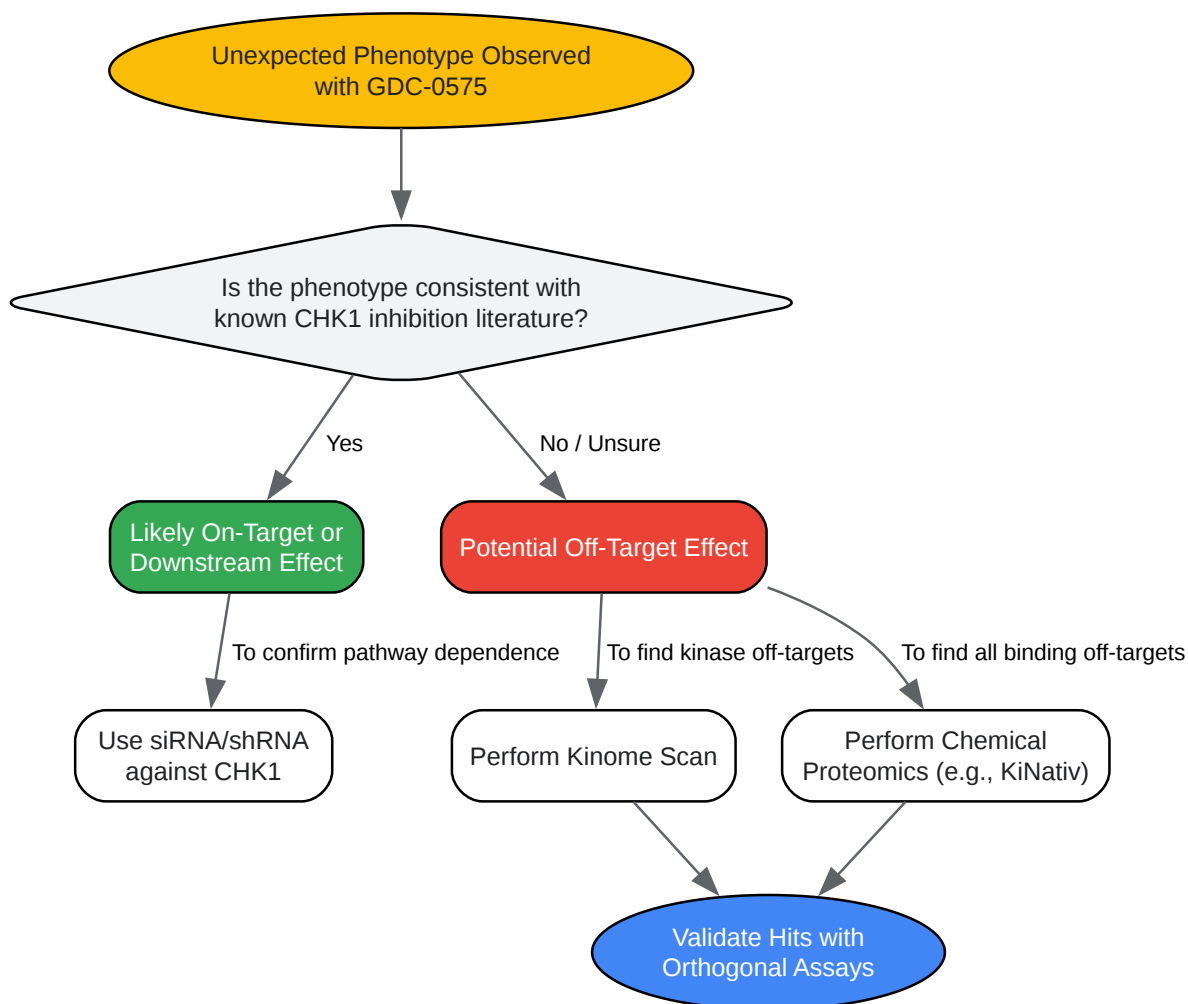
Visualizations

Signaling Pathways and Experimental Workflows



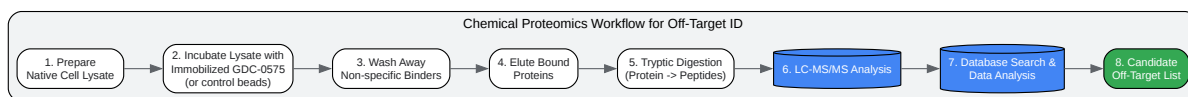
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Caption: On-target pathway of **GDC-0575**, inhibiting CHK1 to abrogate cell cycle arrest.



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Caption: Logic diagram for troubleshooting unexpected phenotypes observed with **GDC-0575**.



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Caption: Experimental workflow for identifying **GDC-0575** binding partners via chemical proteomics.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Kinome Scan)

Objective: To determine the selectivity of **GDC-0575** by quantifying its binding affinity against a large panel of purified human kinases.

Methodology: This protocol is based on competition binding assays, such as the KINOMEScan™ platform[17].

- **Compound Preparation:** Prepare a stock solution of **GDC-0575** in 100% DMSO. For a standard screen, a high concentration (e.g., 1 μ M or 10 μ M) is typically used to maximize the chance of detecting off-target interactions[15].
- **Assay Principle:** The assay measures the ability of the test compound (**GDC-0575**) to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel. The kinases are typically produced as DNA-tagged fusion proteins[15][17].
- **Competition Binding:** For each kinase assay, mix the DNA-tagged kinase, the immobilized ligand (e.g., on beads), and the test compound (**GDC-0575**) or a DMSO vehicle control.
- **Incubation:** Allow the binding reaction to reach equilibrium.
- **Separation:** Separate the beads (with bound kinase) from the unbound kinase.
- **Quantification:** The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR)[17].
- **Data Analysis:** The results are typically reported as '% of control' or '% inhibition'. A low value indicates strong binding of **GDC-0575** to the kinase, preventing the kinase from binding to the immobilized ligand. A dissociation constant (K_d) can be determined by running the assay with a range of **GDC-0575** concentrations.

Protocol 2: Off-Target Identification by Chemical Proteomics

Objective: To identify the direct binding partners of **GDC-0575** in a complex biological sample (e.g., cell lysate) in an unbiased manner.

Methodology: This protocol describes a general workflow for an inhibitor affinity chromatography experiment coupled with mass spectrometry[10][18].

- Probe Synthesis (if necessary): For some approaches, an affinity probe is synthesized by chemically modifying **GDC-0575** to include a linker arm and a reactive group or reporter tag (e.g., biotin)[12]. Alternatively, the unmodified inhibitor can be immobilized on resin beads.
- Cell Culture and Lysis: Culture cells of interest to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformations.
- Affinity Enrichment:
 - Incubate the clarified cell lysate with the **GDC-0575**-conjugated beads for several hours at 4°C to allow for binding.
 - Include a control incubation with beads that are not conjugated with the inhibitor (e.g., beads alone or beads with a non-binding molecule) to identify non-specific binders.
- Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized **GDC-0575**.
- Elution: Elute the specifically bound proteins. This can be done by:
 - Competition: Using a high concentration of free, soluble **GDC-0575**.
 - Denaturation: Using a denaturing buffer (e.g., containing SDS).
- Sample Preparation for Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and bands can be excised for in-gel digestion, or the entire eluate can be subjected to in-solution tryptic digestion.

- **LC-MS/MS Analysis:** The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the amino acid sequences of the peptides.
- **Protein Identification:** The acquired MS/MS spectra are searched against a protein database (e.g., UniProt/Swiss-Prot) to identify the proteins that were present in the eluate. Proteins significantly enriched in the **GDC-0575** sample compared to the control are considered candidate off-targets.
- **Validation:** Candidate off-targets should be validated using orthogonal methods, such as Western blotting or cellular thermal shift assays (CETSA).

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